Siomycin is a thiopeptide antibiotic primarily isolated from the fermentation products of Streptomyces sioyaensis [, , , , , ]. It belongs to the thiostrepton family of antibiotics, sharing structural similarities and mechanism of action with thiostrepton [, , ]. Siomycin has gained significant attention in scientific research due to its potential anticancer properties and its ability to inhibit the oncogenic transcription factor Forkhead box M1 (FOXM1) [, , , ].
Siomycin primarily acts by inhibiting bacterial protein synthesis [, ]. It interacts with the 50S ribosomal subunit and hinders the binding of elongation factor G (EF-G), thus interfering with the translocation step of protein synthesis []. Interestingly, siomycin A also inhibits the binding of aminoacyl-tRNA to the ribosome, except for the initiator fMet-tRNA, which is required for initiation complex formation []. This selective inhibition of aminoacyl-tRNA binding distinguishes siomycin A from other antibiotics with similar modes of action, such as tetracycline, sparsomycin, and streptogramin A [].
In addition to its antibacterial activity, siomycin A has been identified as a potent inhibitor of the oncogenic transcription factor FOXM1 [, , , ]. FOXM1 plays a critical role in cell cycle progression, DNA replication, and DNA damage repair, and its overexpression is frequently observed in various human cancers [, , ].
Siomycin is a complex, highly modified macrocyclic peptide antibiotic []. Its structure consists of a central pyridine/tetrahydropyridine/dehydropiperidine ring with three thiazole substituents at positions 2, 3, and 6. A distinguishing feature of siomycin A is its quinaldic acid macrocycle, referred to as ring B, which is connected to the thiazole ring at position 2 []. This quinaldic acid moiety differentiates Siomycin from other thiazole antibiotics like berninamycin, micrococcin, thiocillin, and YM-266183 and is believed to be crucial for its proteasome inhibitory activity [].
The structure of siomycin A has been elucidated through a combination of chemical degradation studies, X-ray crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , ]. Two-dimensional NMR techniques like proton-carbon-13 chemical shift correlation have been particularly valuable for assigning proton and carbon-13 chemical shifts for directly bonded CH groups in the molecule []. Detailed analyses of 1H and 13C NMR spectra have provided insights into the stereostructure and conformation of siomycin A in solution [].
Siomycin is a sulfur-containing peptide antibiotic with limited solubility in water []. It is composed of one major component (A) and two minor components (B and C) []. Siomycin B is formed from siomycin A during storage, while siomycin C is a naturally occurring product of Streptomyces sioyaensis []. The physicochemical properties of the three components are similar.
Siomycin exhibits potent anticancer activity against various human cancer cell lines, including lung adenocarcinoma, ovarian cancer, melanoma, medulloblastoma, and gastroenteropancreatic neuroendocrine tumors [, , , , , , ]. Siomycin induces apoptosis, inhibits proliferation, and reduces the invasiveness of cancer cells. Its anticancer effects are largely attributed to its ability to suppress FOXM1 expression and activity. In preclinical studies, siomycin A has shown promising results in inhibiting tumor growth and prolonging survival in mouse models of brain tumors [].
Siomycin has shown synergistic effects with other chemotherapeutic agents in vitro. Combination treatment with siomycin A and cisplatin, a commonly used chemotherapy drug, enhances the cytotoxic effects on ovarian cancer cells []. Similarly, the combination of siomycin A and temozolomide, a standard chemotherapy for glioblastoma multiforme, improves the therapeutic efficacy in mice harboring glioma stem cell-derived intracranial tumors [].
Siomycin also exhibits immunosuppressive properties, inhibiting both T-cell proliferation and B-cell antibody production []. This immunosuppressive effect is distinct from that of FK506, a well-known immunosuppressant that primarily targets T-cells []. Siomycin has demonstrated efficacy in murine models of antibody-mediated diseases, suggesting its potential therapeutic application in autoimmune disorders.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4